molecular formula C11H13NO B1147158 4-(Phenylamino)pent-3-en-2-one CAS No. 147054-81-7

4-(Phenylamino)pent-3-en-2-one

Cat. No.: B1147158
CAS No.: 147054-81-7
M. Wt: 175.23
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Description

4-(Phenylamino)pent-3-en-2-one is an organic compound characterized by the presence of a phenylamino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)pent-3-en-2-one can be achieved through several methods. One common approach involves the condensation of aniline with pent-3-en-2-one under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Aniline is reacted with pent-3-en-2-one in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Phenylamino)pent-3-en-2-one has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)pent-3-en-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylamino group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylamino)butan-2-one: Similar structure but with a shorter carbon chain.

    4-(Phenylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.

    4-(Phenylamino)pent-2-en-1-one: Similar structure but with a different position of the double bond.

Uniqueness

4-(Phenylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the position of the double bond, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(E)-4-anilinopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWHWBUKGOPLH-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7294-89-5, 26567-78-2
Record name NSC295498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylamino-3-penten-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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